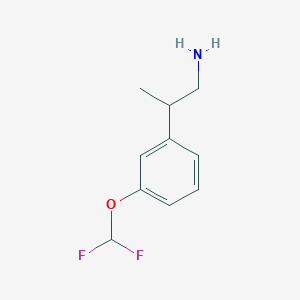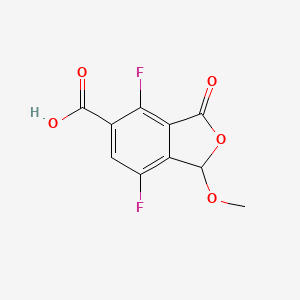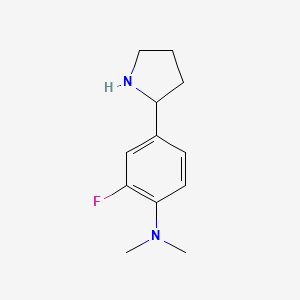
(RS)-2-(4-dimethylamino-3-fluoro-phenyl)-pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(RS)-2-(4-dimethylamino-3-fluoro-phenyl)-pyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a dimethylamino group, a fluorine atom, and a phenyl ring attached to a pyrrolidine backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (RS)-2-(4-dimethylamino-3-fluoro-phenyl)-pyrrolidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Phenyl Ring: Starting with a suitable aromatic precursor, such as 4-fluoroaniline, which undergoes nitration, reduction, and subsequent substitution reactions to introduce the dimethylamino group.
Pyrrolidine Ring Formation: The phenyl derivative is then subjected to cyclization reactions to form the pyrrolidine ring. This may involve the use of reagents like sodium hydride and solvents such as tetrahydrofuran (THF).
Final Assembly: The final step involves coupling the phenyl and pyrrolidine moieties under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
(RS)-2-(4-dimethylamino-3-fluoro-phenyl)-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of (RS)-2-(4-dimethylamino-3-fluoro-phenyl)-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and fluorine atom may play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
(RS)-2-(4-dimethylamino-phenyl)-pyrrolidine: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
(RS)-2-(4-fluoro-phenyl)-pyrrolidine: Lacks the dimethylamino group, which may influence its binding affinity and selectivity.
(RS)-2-(4-dimethylamino-3-chloro-phenyl)-pyrrolidine: Contains a chlorine atom instead of fluorine, which may alter its pharmacokinetic properties.
Uniqueness
The presence of both the dimethylamino group and the fluorine atom in (RS)-2-(4-dimethylamino-3-fluoro-phenyl)-pyrrolidine makes it unique, potentially offering a distinct profile in terms of chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
298690-76-3 |
|---|---|
分子式 |
C12H17FN2 |
分子量 |
208.27 g/mol |
IUPAC名 |
2-fluoro-N,N-dimethyl-4-pyrrolidin-2-ylaniline |
InChI |
InChI=1S/C12H17FN2/c1-15(2)12-6-5-9(8-10(12)13)11-4-3-7-14-11/h5-6,8,11,14H,3-4,7H2,1-2H3 |
InChIキー |
NJRJPZKFAIONIU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=C(C=C1)C2CCCN2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


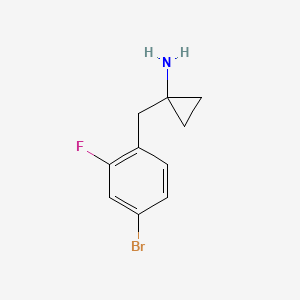
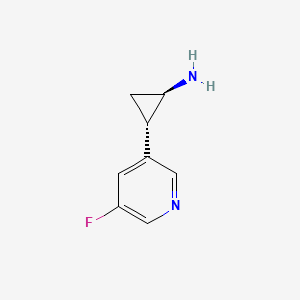
![tert-Butyl 8-bromo-2-(hydroxymethyl)-2H-benzo[b][1,4]oxazine-4(3H)carboxylate](/img/structure/B13574144.png)
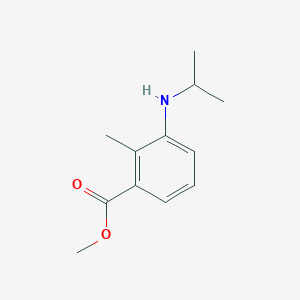
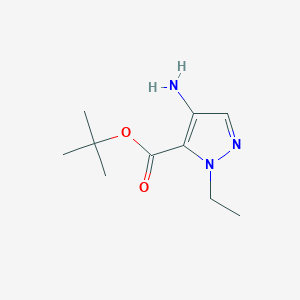

![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride](/img/structure/B13574198.png)
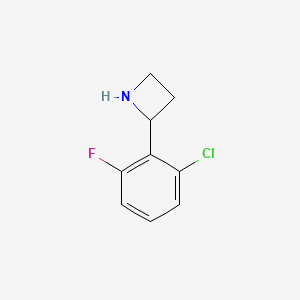
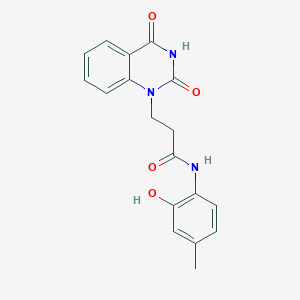
![[6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B13574210.png)
